molecular formula C7H11NO4S B106731 Ammonium 2-hydroxy-4-methylbenzenesulphonate CAS No. 79093-71-3

Ammonium 2-hydroxy-4-methylbenzenesulphonate

Cat. No. B106731
CAS RN: 79093-71-3
M. Wt: 205.23 g/mol
InChI Key: KGBVTRPJPQHXSU-UHFFFAOYSA-N
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Description

Ammonium 2-hydroxy-4-methylbenzenesulphonate is a chemical compound that is part of a broader class of substances known as sulfonates. These compounds are characterized by the presence of the sulfonate group (SO3-) attached to an aromatic ring. The specific structure of ammonium 2-hydroxy-4-methylbenzenesulphonate includes an ammonium ion paired with a benzene ring that is substituted with a hydroxyl group and a methyl group, in addition to the sulfonate group. This compound is likely to have applications in various chemical reactions and processes due to its unique structural features.

Synthesis Analysis

The synthesis of related sulfonate compounds often involves the use of ammonium salts and sulfonation agents. For example, the synthesis of ammonium (2,4-dihydroxybenzaldehydeS-methylthiosemicarbazonato)dioxovanadate(V) is achieved from aqueous ammonia solution of NH4VO3 and a specific thiosemicarbazone . Similarly, the synthesis of tetrahydrobenzo[b]pyran derivatives is catalyzed by tetra-methyl ammonium hydroxide, showcasing the role of ammonium salts in facilitating chemical reactions . Although these examples do not directly describe the synthesis of ammonium 2-hydroxy-4-methylbenzenesulphonate, they provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of ammonium p-methylbenzenesulfonate, a compound closely related to ammonium 2-hydroxy-4-methylbenzenesulphonate, has been determined to be orthorhombic with specific space group parameters. The structure features hydrogen bonds that link the anions and the ammonium ion, forming two-dimensional hydrogen-bonded molecular layers . This information suggests that ammonium 2-hydroxy-4-methylbenzenesulphonate may also exhibit interesting hydrogen bonding patterns due to the presence of both the sulfonate group and the hydroxyl group.

Chemical Reactions Analysis

Ammonium salts are known to participate in various chemical reactions. For instance, m-aminobenzenesulphonic acid undergoes sulphonation to yield polysubstituted products, indicating that the ammonium group can influence the substitution pattern on the benzene ring . Additionally, the conversion of epoxides into 2-hydroxyethyl thiocyanates using ammonium thiocyanate demonstrates the reactivity of ammonium salts in ring-opening reactions . These examples highlight the potential reactivity of ammonium 2-hydroxy-4-methylbenzenesulphonate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium 2-hydroxy-4-methylbenzenesulphonate can be inferred from related compounds. The crystal structure of ammonium p-methylbenzenesulfonate reveals the formation of hydrophobic and hydrophilic layers due to the arrangement of the methylbenzene moieties and hydrogen bonds, respectively . This suggests that ammonium 2-hydroxy-4-methylbenzenesulphonate may also exhibit amphiphilic properties, which could be relevant in applications such as detergency or phase-transfer catalysis. The presence of the hydroxyl group may also confer additional hydrogen bonding capabilities, affecting solubility and reactivity.

Scientific Research Applications

Adsorption and Removal of Ammonium from Water

The adsorption method has been identified as a cost-effective and environmentally friendly technique for removing ammonium from water and wastewater. Ion exchange and adsorption using various materials, including cost-effective adsorbents, have shown high efficiency in ammonium removal. These technologies are simple to apply and offer solutions for treating water at industrial or municipal levels. The review by Huang et al. (2017) highlights the effectiveness of various adsorbents, their capacities, and the economic feasibility of using these methods on a large scale for commercial or water treatment plants (Huang et al., 2017).

Enhancing Water Quality through Ammonium and Ammonia Removal

Han et al. (2020) discuss the development of adsorbent materials for removing ammonium and ammonia from aquatic systems, addressing the challenge of finding abundant, low-cost, and efficient adsorbents. This review compares the advantages and disadvantages of various materials like bentonite, zeolite, clay, biochar, and activated carbon, providing insights into adsorption processes and the potential for future innovations (Han et al., 2020).

Ammonium Hydroxide in Meat Products Quality

Ammonium hydroxide, commonly used in the meat industry for pH regulation and microbial control, has shown to improve the quality characteristics of meat products. Acevedo-Correa et al. (2018) review its application, highlighting the benefits and the need for further research to fully understand its mechanisms and potential impacts (Acevedo-Correa et al., 2018).

Polymer/Layered Silicate Nanocomposites

Ammonium salts have been used in the preparation of nanocomposites involving layered silicates such as hectorite and montmorillonite. Ray and Okamoto (2003) provide a comprehensive review of the preparation, properties, and applications of these nanocomposites, emphasizing their improved material properties due to the incorporation of quaternary ammonium cations (Ray & Okamoto, 2003).

Hydroxylamine and the Nitrogen Cycle

Soler-Jofra et al. (2020) discuss the role of hydroxylamine, a compound related to ammonium, in the nitrogen cycle, exploring its transformation to nitrite and the implications for microbial interactions within ecosystems. This review sheds light on the complex pathways involving hydroxylamine and offers hypotheses for future research (Soler-Jofra et al., 2020).

Future Directions

Ammonium 2-hydroxy-4-methylbenzenesulphonate could potentially be used in various applications due to its unique properties. For instance, it could be used in the development of new antibacterial drugs against methicillin-resistant Staphylococcus aureus . It could also be used as a reference standard for pharmaceutical testing .

properties

IUPAC Name

azanium;2-hydroxy-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBVTRPJPQHXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 2-hydroxy-4-methylbenzenesulphonate

CAS RN

79093-71-3
Record name Benzenesulfonic acid, 2-hydroxy-4-methyl-, ammonium salt (1:1)
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Record name Ammonium 2-hydroxy-4-methylbenzenesulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium 2-hydroxy-4-methylbenzenesulphonate
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